molecular formula C13H16N2 B2753565 1-Benzyl-4-isocyanopiperidine CAS No. 443890-09-3

1-Benzyl-4-isocyanopiperidine

Cat. No.: B2753565
CAS No.: 443890-09-3
M. Wt: 200.285
InChI Key: MSPAZUBEMCLWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-isocyanopiperidine is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom at the 1-position and an isocyanide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-isocyanopiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with phosgene or triphosgene to introduce the isocyanide group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanide group.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-isocyanopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the isocyanide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzyl ketones or aldehydes.

    Reduction: Benzylamines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-4-isocyanopiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-isocyanopiperidine involves its interaction with specific molecular targets. The isocyanide group can form coordination complexes with metal ions, which may influence various biochemical pathways. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

    1-Benzylpiperidine: Lacks the isocyanide group, making it less reactive in certain chemical reactions.

    4-Isocyanopiperidine: Lacks the benzyl group, resulting in different biological activity and chemical properties.

    N-Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring, leading to different pharmacological effects.

Uniqueness: 1-Benzyl-4-isocyanopiperidine is unique due to the presence of both the benzyl and isocyanide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-benzyl-4-isocyanopiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPAZUBEMCLWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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